molecular formula C11H16O4 B2672674 (1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid CAS No. 2503156-09-8

(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid

Cat. No. B2672674
CAS RN: 2503156-09-8
M. Wt: 212.245
InChI Key: DRWQNSUVRKUYRX-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid, commonly known as MBOCA, is a bicyclic organic compound that has gained significant attention due to its unique chemical structure and potential applications. MBOCA is a white crystalline powder that is soluble in organic solvents and is commonly used as a curing agent in the production of polyurethane elastomers and coatings.

Scientific Research Applications

Conformational Analysis

A study by Buñuel et al. (1996) on a related bicyclo[2.2.2]octane compound, "(2R,3S)-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid," highlighted the conformational characteristics of these types of compounds. The bicyclo[2.2.2]octane cage structure demonstrated approximate D3 symmetry with the six-membered rings deviating slightly from ideal boat conformations. The crystal structure was found to be stabilized by intermolecular hydrogen bonds, suggesting potential for similar compounds to participate in forming stable crystalline structures or in supramolecular chemistry applications (E. Buñuel, C. Cativiela, M. D. Díaz-de-Villegas, J. Gálvez, 1996).

Rearrangements in Synthesis

Yates and Langford (1981) reported on the synthesis and rearrangements of some bicyclo[2.2.2]octan-2-ones, which are structurally related to the query compound. Their work demonstrates the complexity and versatility of bicyclo[2.2.2]octane derivatives in synthetic chemistry, especially in reactions involving oxidative decarboxylation and transformations leading to cyclic ketones. This underscores the potential of "(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid" in synthetic routes for creating novel organic compounds (P. Yates, G. Langford, 1981).

Supramolecular Chemistry

Meehan et al. (1997) explored the supramolecular aggregation in compounds with bicyclo[2.2.2]octane frameworks. The study on the 1:1 adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid demonstrated how these frameworks participate in forming intricate hydrogen-bonded networks, leading to planar two-dimensional sheets. This insight into the supramolecular behavior of bicyclo[2.2.2]octane derivatives suggests potential applications of "(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid" in the design of new materials or molecular recognition systems (P. R. Meehan, G. Ferguson, C. Glidewell, I. Patterson, 1997).

properties

IUPAC Name

(1S,6R)-6-methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-15-9(14)11-5-3-2-4-10(11,6-7-11)8(12)13/h2-7H2,1H3,(H,12,13)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWQNSUVRKUYRX-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCCC1(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CCCC[C@@]1(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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